molecular formula C11H16ClN3O2S B12081329 2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide

2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide

Cat. No.: B12081329
M. Wt: 289.78 g/mol
InChI Key: BVOOTZDQGDZGLI-UHFFFAOYSA-N
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Description

2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a pyridine ring substituted with a chloro group and a sulfonamide group, which is further connected to a methylpiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chloro Group: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated pyridine with a sulfonamide precursor, such as sulfonyl chloride, under basic conditions.

    Attachment of the Methylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the methylpiperidine group is attached to the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can undergo hydrolysis in the presence of strong acids or bases.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Hydrolysis: Formation of the corresponding sulfonic acid and amine.

Scientific Research Applications

2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth. By inhibiting the enzyme dihydropteroate synthase, the compound prevents the synthesis of folic acid, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-[(1-methylpiperidin-4-yl)oxy]pyridine
  • 5-chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
  • 4-(4-methylpiperidin-1-yl)aniline

Uniqueness

2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit bacterial growth by targeting dihydropteroate synthase sets it apart from other similar compounds.

Properties

Molecular Formula

C11H16ClN3O2S

Molecular Weight

289.78 g/mol

IUPAC Name

2-chloro-N-(1-methylpiperidin-4-yl)pyridine-3-sulfonamide

InChI

InChI=1S/C11H16ClN3O2S/c1-15-7-4-9(5-8-15)14-18(16,17)10-3-2-6-13-11(10)12/h2-3,6,9,14H,4-5,7-8H2,1H3

InChI Key

BVOOTZDQGDZGLI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NS(=O)(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

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